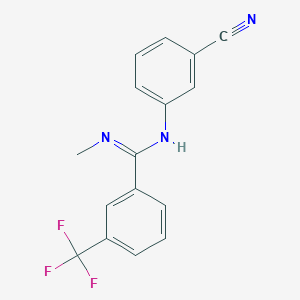

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Description

N-(3-Cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide is a benzenecarboximidamide derivative featuring a trifluoromethyl group at the 3-position of the benzene ring, a 3-cyanophenyl substituent on the imidamide nitrogen, and a methyl group on the adjacent nitrogen. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in pharmaceuticals, while the cyano group may influence electronic properties and binding interactions .

Properties

IUPAC Name |

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3/c1-21-15(22-14-7-2-4-11(8-14)10-20)12-5-3-6-13(9-12)16(17,18)19/h2-9H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVUIYBUDFPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 3-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and stability, while the cyanophenyl group contributes to its reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Trifluoromethyl Group : Present in all compounds, enhancing lipophilicity and resistance to metabolic degradation.

- Cyano vs. Chloro Substituents: The target compound’s 3-cyanophenyl group (electron-withdrawing) contrasts with the 3,4-dichlorophenyl group in (electron-withdrawing and sterically bulky). The cyano group may improve binding specificity in target proteins compared to chloro substituents.

- N'-Methyl vs. N'-Hydroxy : The methyl group in the target compound and likely improves metabolic stability compared to the hydroxy group in and , which may increase solubility but reduce stability.

- Carboximidamide vs.

Physicochemical Properties

- Melting Points : The benzamide derivative ( Compound 11a) exhibits a higher melting point (142–144°C) compared to the carboximidamide analog ( Compound 10: 104–106°C), suggesting stronger intermolecular forces in the crystalline state for benzamides.

- Yields : Synthetic routes for benzamides (e.g., 80% yield for Compound 11a) appear more efficient than those for carboximidamides (e.g., 55% yield for Compound 10), possibly due to fewer reactive intermediates.

Biological Activity

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 273.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for demonstration)

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of certain cancer cells.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : In vitro assays have demonstrated the ability of this compound to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Efficacy in Assays

The following table summarizes key findings from various biological assays conducted with this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor cell death at concentrations above 20 µM.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that at a concentration of 10 µM, it effectively inhibited bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research involving RAW 264.7 macrophages demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α by approximately 30% at low concentrations (5 µM), indicating its promise for treating inflammatory conditions.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React a substituted benzoyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) with a cyanophenyl-methylamine derivative in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) .

- Step 2 : Optimize reaction temperature (e.g., 0–5°C to control exothermic reactions) and stoichiometry (1:1 molar ratio of amine to acyl chloride) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for trifluoromethyl (-CF₃) and cyano (-CN) group identification .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CF₃ or -CN groups) .

- UV-Vis : Analyze π→π* transitions of the aromatic and cyano groups (λmax ~270–310 nm) .

- Data Interpretation : Cross-reference with computational predictions (e.g., Gaussian NMR simulations) to resolve overlapping signals .

Q. How does the trifluoromethyl group influence the compound’s reactivity and stability?

- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the benzamide carbonyl, enhancing susceptibility to nucleophilic attack .

- Stability : The -CF₃ group improves metabolic resistance to oxidative degradation compared to non-fluorinated analogs, as observed in similar benzamides .

- Experimental Validation : Perform stability assays under varying pH (1–13) and temperature (25–60°C) to quantify degradation kinetics .

Advanced Research Questions

Q. How can contradictions in biological activity data for similar benzamides be resolved?

- Strategies :

- Structure-Activity Relationship (SAR) : Systematically vary substituent positions (e.g., -CN vs. -NO₂ at the phenyl ring) and compare IC₅₀ values against target enzymes .

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., kinase inhibition or antimicrobial MIC tests) to identify outliers .

Q. What computational methods predict interaction mechanisms with biological targets?

- Approaches :

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using the compound’s 3D structure (PubChem CID: 1680445) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

Q. How can metabolic stability and degradation pathways be analyzed for pharmacokinetic studies?

- Protocols :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or demethylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.